Cas no 76808-16-7 (2-Oxetanone,4-[(1S,3E,5R,7S,8R,9R)-8-hydroxy-1,3,5,7,9-pentamethyl-6-oxo-3-undecen-1-yl]-3-methyl-,(3S,4S)-)

2-Oxetanone,4-[(1S,3E,5R,7S,8R,9R)-8-hydroxy-1,3,5,7,9-pentamethyl-6-oxo-3-undecen-1-yl]-3-methyl-,(3S,4S)- structure
76808-16-7 structure
Product Name:2-Oxetanone,4-[(1S,3E,5R,7S,8R,9R)-8-hydroxy-1,3,5,7,9-pentamethyl-6-oxo-3-undecen-1-yl]-3-methyl-,(3S,4S)-
CAS No:76808-16-7
MF:C20H34O4
MW:338.481566905975
CID:563735
PubChem ID:6369652
Update Time:2025-04-19

2-Oxetanone,4-[(1S,3E,5R,7S,8R,9R)-8-hydroxy-1,3,5,7,9-pentamethyl-6-oxo-3-undecen-1-yl]-3-methyl-,(3S,4S)- Chemical and Physical Properties

Names and Identifiers

    • 2-Oxetanone,4-[(1S,3E,5R,7S,8R,9R)-8-hydroxy-1,3,5,7,9-pentamethyl-6-oxo-3-undecen-1-yl]-3-methyl-,(3S,4S)-
    • 2-Oxetanone,4-[(1S,3E,5R,7S,8R,9R)-8-hydroxy-1,3,5,7,9-pentamethyl-6-oxo-3-undecen-1-yl]-3-met...
    • EBELACTONE A
    • 3,11-DIHYDROXY-2,4,5,6,10,12-HEXAMETHYL-9-OXO-6-TETRADECENOIC 1,3-LACTONE
    • 3,11-DIHYDROXY-2,4,6,8,10,12-HEXAMETHYL-9-OXO-6-TETRADECANOIC-1,3-LACTONE
    • 3,11-DIHYDROXY-2,4,6,8,10,12-HEXAMETHYL-9-OXO-6-TETRADECEN-3-OLIDE
    • 3,11-DIHYDROXY-2,4,6,8,10,12-HEXAMETHYL-9-OXO-6-TETRADECENOIC 1,3-LACTONE
    • 3,11-DIHYDROXY-2,4,6,8,10,12-HEXAMETHYL-9-OXO-6-TETRADECENOIC ACID 1,3-LACTONE
    • ebelactone a microbial
    • Ebelactone A microbial esterase inhibitor
    • AKOS040756380
    • 76808-16-7
    • EBELACTONEA
    • SCHEMBL4367923
    • Ebelactone A microbial, esterase inhibitor
    • (-)-ebelactone a
    • SCHEMBL5580619
    • DTXSID501318085
    • 2-Oxetanone, 4-(8-hydroxy-1,3,5,7,9-pentamethyl-6-oxo-3-undecenyl)-3-methyl-, (3S-(3-alpha,4-beta(1R*,3E,5S*,7R*,8S*,9S*)))-
    • CHEBI:220065
    • NSC 335650
    • (E)-4-(9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl)-3-methyloxetan-2-one
    • NSC335650
    • NSC-335650
    • SCHEMBL10021628
    • 4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one
    • (3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one
    • Inchi: 1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+
    • InChI Key: WOISDAHQBUYEAF-PKNBQFBNSA-N
    • SMILES: O1C(C(C)C1C(C)C/C(/C)=C/C(C)C(C(C)C(C(C)CC)O)=O)=O

Computed Properties

  • Exact Mass: 338.24600
  • Monoisotopic Mass: 338.246
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 63.6

Experimental Properties

  • Color/Form: Solids
  • Density: 1.011
  • Boiling Point: 462.8°C at 760 mmHg
  • Flash Point: 152.8°C
  • Refractive Index: 1.483
  • PSA: 63.60000
  • LogP: 3.76870
  • Solubility: Not determined

2-Oxetanone,4-[(1S,3E,5R,7S,8R,9R)-8-hydroxy-1,3,5,7,9-pentamethyl-6-oxo-3-undecen-1-yl]-3-methyl-,(3S,4S)- Security Information

  • WGK Germany:3
  • RTECS:RQ7730000
  • Storage Condition:2-8°C

2-Oxetanone,4-[(1S,3E,5R,7S,8R,9R)-8-hydroxy-1,3,5,7,9-pentamethyl-6-oxo-3-undecen-1-yl]-3-methyl-,(3S,4S)- Pricemore >>

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